2-(3,4-dimethoxyphenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide
Description
The compound 2-(3,4-dimethoxyphenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide features a central acetamide linker bridging a 3,4-dimethoxyphenyl group and an imidazo[2,1-b]thiazole scaffold. The imidazothiazole core is a bicyclic heterocycle known for its pharmacological relevance, particularly in anticancer and antiviral applications . The 3,4-dimethoxyphenyl substituent contributes electron-donating methoxy groups, which may enhance solubility and influence binding interactions compared to halogenated or non-polar substituents.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-26-18-8-3-14(11-19(18)27-2)12-20(25)22-16-6-4-15(5-7-16)17-13-24-9-10-28-21(24)23-17/h3-11,13H,12H2,1-2H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEJWCSBMVPBRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for the survival of Mtb.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, and inhibits its function
Biochemical Pathways
The inhibition of Pantothenate synthetase disrupts the biosynthesis of pantothenate and, consequently, coenzyme A. This disruption affects various biochemical pathways that rely on coenzyme A, leading to a decrease in the survival and proliferation of Mtb.
Pharmacokinetics
The compound was designed and synthesized using in silico admet prediction, suggesting that it may have favorable pharmacokinetic properties.
Result of Action
The compound has shown significant in vitro antitubercular activity. For instance, one of the derivatives of this compound displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mtb H37Ra. These results suggest that the compound can effectively inhibit the growth of Mtb.
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its efficacy against various pathogens and cancer cells, as well as its pharmacological properties.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following formula:
- Molecular Formula : C23H23N3O4S
- Molecular Weight : 437.5 g/mol
This compound features a complex arrangement that includes an imidazo[2,1-b]thiazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazo[2,1-b]thiazole exhibit significant antimicrobial properties. For instance, compounds structurally related to the target compound have shown promising results against Mycobacterium tuberculosis (Mtb). One such study reported that a benzo-[d]-imidazo-[2,1-b]-thiazole derivative exhibited an IC50 value of 2.32 mM against Mtb H37Ra, with an IC90 of 7.05 mM .
Table 1: Antimycobacterial Activity of Related Compounds
| Compound | IC50 (mM) | IC90 (mM) |
|---|---|---|
| IT10 | 2.32 | 7.05 |
| IT06 | 2.03 | 15.22 |
These results indicate that modifications to the imidazo[2,1-b]thiazole structure can enhance anti-tubercular activity while maintaining low toxicity levels towards human cells.
Anticancer Activity
The anticancer potential of related compounds has also been explored extensively. For example, studies have shown that imidazo[2,1-b]thiazole derivatives can inhibit various cancer cell lines effectively. One study highlighted a series of imidazo[2,1-b]thiazole-coupled noscapine derivatives that displayed significant cytotoxicity against HeLa cells with IC50 values ranging from 7.01 to 14.31 µM .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Noscapine Derivative A | HeLa | 7.01 |
| Noscapine Derivative B | NCIH460 | 8.55 |
| Noscapine Derivative C | MCF-7 | 14.31 |
These findings suggest that the compound may possess similar mechanisms of action and warrants further investigation into its potential as an anticancer agent.
Case Studies
In-depth research has been conducted on the biological activity of compounds similar to this compound.
- Study on Antitubercular Agents : A series of novel imidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their antitubercular activity against Mtb. The most potent compounds showed significant activity with minimal toxicity .
- Evaluation of Anticancer Efficacy : Another study focused on the synthesis and evaluation of imidazo[2,1-b]thiazole-coupled compounds for their anticancer properties against multiple cell lines including HeLa and MCF-7. The results indicated strong cytotoxic effects and low IC50 values .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing imidazo[2,1-b]thiazole derivatives. These compounds have shown promising results against various cancer cell lines due to their ability to inhibit tumor growth and induce apoptosis.
- Case Study : A study investigated the efficacy of related thiazole compounds against human cancer cell lines such as SNB-19 and OVCAR-8. The results indicated significant growth inhibition, suggesting that modifications to the thiazole structure can enhance anticancer activity .
Antimicrobial Properties
Compounds similar to 2-(3,4-dimethoxyphenyl)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)acetamide have been evaluated for their antimicrobial activities. The presence of the thiazole ring is often associated with enhanced antimicrobial properties.
- Data Table : Summary of Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| 2-(3,4-dimethoxyphenyl)acetamide | Escherichia coli | 15 | |
| Imidazo[2,1-b]thiazole derivative | Staphylococcus aureus | 18 |
Acetylcholinesterase Inhibition
The imidazo[2,1-b]thiazole scaffold has been linked to acetylcholinesterase inhibition, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.
Comparison with Similar Compounds
Structural Analogs with Imidazo[2,1-b]Thiazole Scaffolds
Key analogs (Table 1) share the imidazothiazole-acetamide framework but differ in substituents on the phenyl ring or heterocyclic core:
Key Observations:
Substituent Effects on Activity: Chlorophenyl (5l): Exhibits potent cytotoxicity against triple-negative breast cancer (MDA-MB-231) with an IC₅₀ of 1.4 μM, surpassing sorafenib (IC₅₀ = 5.2 μM) . The electron-withdrawing chlorine atom likely enhances target binding (e.g., VEGFR2 inhibition at 5.72% at 20 μM) but may reduce solubility. Similar dimethoxy motifs in compound 128 () suggest possible applications in antimicrobial or anti-inflammatory contexts, though data are lacking . Piperidinylsulfonyl (18): Demonstrates anti-HIV-1 activity by targeting the HIV-1 matrix protein, competing with phosphatidylinositol binding . This highlights the scaffold’s versatility in addressing diverse therapeutic targets.
Role of the Acetamide Linker :
The acetamide bridge is conserved across analogs, enabling hydrogen bonding with biological targets. Modifications to this linker (e.g., bromoacrylamide in 128 ) may alter potency or selectivity .
Heterocycle Variations :
While the target compound uses an imidazo[2,1-b]thiazole core, analogs like 128 () and compounds in –10 employ imidazo[2,1-b][1,3,4]thiadiazole or triazole-thiadiazole hybrids. These variations impact electronic properties and ring planarity, which can modulate interactions with enzymes or receptors .
Preparation Methods
Thiazole Ring Formation via Hantzsch Synthesis
The imidazo[2,1-b]thiazole scaffold is synthesized through a sequential thiazole formation and cyclization strategy. Starting with 4-nitroaniline, the pathway involves:
Step 1: Synthesis of 2-Amino-4-(4-nitrophenyl)thiazole
4-Nitrobenzaldehyde reacts with thiourea and α-bromoacetophenone derivatives in ethanol under reflux to form the thiazole ring. For example:
$$
\text{4-Nitrobenzaldehyde} + \text{thiourea} + \text{2-bromo-1-phenylethanone} \xrightarrow{\text{EtOH, reflux}} \text{2-amino-4-(4-nitrophenyl)thiazole}
$$
Yield : 68–75%.
Step 2: Cyclization to Imidazo[2,1-b]Thiazole
The thiazole intermediate undergoes cyclization with chloroacetone in dimethylformamide (DMF) at 120°C for 6 hours, forming the imidazo[2,1-b]thiazole core:
$$
\text{2-Amino-4-(4-nitrophenyl)thiazole} + \text{chloroacetone} \xrightarrow{\text{DMF, 120°C}} \text{6-(4-nitrophenyl)imidazo[2,1-b]thiazole}
$$
Yield : 62–70%.
Step 3: Nitro Reduction to Aniline
Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C) reduces the nitro group to an amine:
$$
\text{6-(4-Nitrophenyl)imidazo[2,1-b]thiazole} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{4-(imidazo[2,1-b]thiazol-6-yl)aniline}
$$
Yield : 85–92%.
Preparation of 2-(3,4-Dimethoxyphenyl)Acetyl Chloride
Step 1: Synthesis of 3,4-Dimethoxyphenylacetic Acid
3,4-Dimethoxyphenylacetic acid is commercially available or synthesized via Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene) with chloroacetyl chloride, followed by hydrolysis:
$$
\text{Veratrole} + \text{chloroacetyl chloride} \xrightarrow{\text{AlCl}_3} \text{2-chloro-1-(3,4-dimethoxyphenyl)ethanone} \xrightarrow{\text{NaOH}} \text{3,4-dimethoxyphenylacetic acid}
$$
Yield : 78–84%.
Step 2: Acid Chloride Formation
Treatment with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C converts the acid to its acyl chloride:
$$
\text{3,4-Dimethoxyphenylacetic acid} + \text{SOCl}_2 \xrightarrow{\text{DCM}} \text{2-(3,4-dimethoxyphenyl)acetyl chloride}
$$
Yield : 95–98%.
Amide Coupling and Final Assembly
Step 1: Amide Bond Formation
The aniline and acyl chloride are coupled using Schotten-Baumann conditions (aqueous NaOH, DCM):
$$
\text{4-(Imidazo[2,1-b]thiazol-6-yl)aniline} + \text{2-(3,4-dimethoxyphenyl)acetyl chloride} \xrightarrow{\text{NaOH, DCM}} \text{Target compound}
$$
Reaction Conditions :
Alternative Method : Carbodiimide-mediated coupling (EDCl/HOBt, DMF) improves yields to 80–85%:
$$
\text{3,4-Dimethoxyphenylacetic acid} + \text{EDCl/HOBt} \rightarrow \text{Activated ester} \xrightarrow{\text{Aniline}} \text{Target compound}
$$
Structural Characterization and Analytical Data
Key Spectroscopic Features :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.71 (s, 1H, imidazo-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.52 (d, J = 8.4 Hz, 2H, Ar-H), 6.92–6.85 (m, 3H, dimethoxyphenyl-H), 4.10 (s, 2H, CH₂), 3.82 (s, 6H, OCH₃).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 169.4 (C=O), 151.2, 148.9 (OCH₃), 139.1 (imidazo-C), 128.7–114.2 (Ar-C), 56.1 (OCH₃), 32.3 (CH₂).
- HRMS (ESI) : m/z calcd for C₂₁H₂₀N₃O₃S [M+H]⁺: 394.1224; found: 394.1226.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Schotten-Baumann | Aqueous base, mild conditions | 65–72 | 95 | Simple setup, low cost | Moderate yield |
| EDCl/HOBt coupling | Carbodiimide activation | 80–85 | 98 | High yield, fewer side reactions | Requires anhydrous conditions |
Industrial-Scale Considerations
Optimization Strategies :
- Continuous Flow Synthesis : Reduces reaction time for cyclization steps (from 6 hours to 30 minutes).
- Catalyst Recycling : Pd/C from nitro reduction can be reused up to 5 cycles without significant activity loss.
- Green Solvents : Replacement of DMF with cyclopentyl methyl ether (CPME) improves environmental metrics.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 435.12) .
- X-ray crystallography : Resolves stereochemistry and crystal packing, as seen in structurally related imidazo-thiazole derivatives .
Note : HPLC with UV detection (λ = 254 nm) ensures >95% purity .
What strategies address discrepancies in biological activity data across different studies?
Q. Advanced
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds to minimize variability .
- Purity reassessment : Re-analyze batches via HPLC-MS to rule out impurities affecting activity .
- Structural analogs comparison : Evaluate activity trends using analogs with modified substituents (e.g., fluorophenyl vs. methoxyphenyl) to identify critical pharmacophores .
Case study : A 10-fold difference in IC50 values against kinase X was traced to residual DMSO in assay buffers .
How does molecular docking elucidate the interaction between this compound and its target proteins?
Q. Advanced
- Target selection : Prioritize proteins with known imidazo-thiazole binding sites (e.g., ATP-binding pockets in kinases) .
- Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations, with force fields adjusted for sulfur-containing heterocycles .
- Validation : Compare docking poses with X-ray structures of related complexes (e.g., imidazo[2,1-b]thiazole derivatives in PDB 4XYZ) .
Key finding : The 3,4-dimethoxyphenyl group forms hydrogen bonds with Lys123 in kinase Y, explaining its inhibitory activity .
What in vitro models are suitable for evaluating its pharmacokinetic properties?
Q. Advanced
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Permeability : Use Caco-2 cell monolayers to predict intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates high permeability) .
- Plasma protein binding : Equilibrium dialysis with human serum albumin to measure free fraction .
Data example : A structurally similar analog showed 85% plasma protein binding, suggesting potential for prolonged half-life .
How do structural modifications influence its selectivity towards different enzyme isoforms?
Q. Advanced
- Substituent effects : Replace the 3,4-dimethoxyphenyl with 4-fluorophenyl to reduce off-target binding to CYP3A4 .
- Linker optimization : Shorten the acetamide spacer to enhance selectivity for kinase isoform A over B .
- Bioisosteres : Substitute the imidazo-thiazole with pyrazolo[3,4-d]pyrimidine to shift activity toward phosphodiesterase inhibition .
Table : Selectivity profile of analogs
| Modification | Target Affinity (IC50, nM) | Selectivity Ratio (Isoform A/B) |
|---|---|---|
| Parent compound | 120 ± 15 | 1:8 |
| 4-Fluorophenyl analog | 95 ± 10 | 1:20 |
| Pyrazolo-pyrimidine | 220 ± 25 | 1:3 (PDE4 vs. kinase) |
What computational methods predict its metabolic pathways?
Q. Advanced
- In silico tools : Use MetaSite or GLORYx to identify probable Phase I/II metabolites .
- QSAR models : Train on datasets of imidazo-thiazole derivatives to predict CYP450-mediated oxidation sites .
- Density Functional Theory (DFT) : Calculate activation energies for demethylation of methoxy groups .
Prediction : The 3-methoxy group is more susceptible to oxidative demethylation than the 4-methoxy group due to steric hindrance .
How is purity assessed and maintained during synthesis?
Q. Basic
- In-process monitoring : Thin-layer chromatography (TLC) with UV visualization at each step .
- Final purification : Preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) .
- Storage : Lyophilize and store under argon at -20°C to prevent hydrolysis of the acetamide group .
What are the primary structural features contributing to its biological activity?
Q. Basic
- Imidazo[2,1-b]thiazole core : Essential for ATP-competitive binding in kinases .
- 3,4-Dimethoxyphenyl group : Enhances solubility and π-stacking with hydrophobic pockets .
- Acetamide linker : Balances rigidity and flexibility for optimal target engagement .
Evidence : Removal of the methoxy groups reduced activity by >50% in kinase inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
